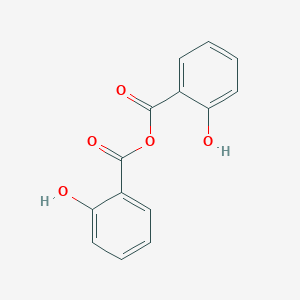![molecular formula C27H46O2 B14746811 (3S,5S,8R,9R,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B14746811.png)
(3S,5S,8R,9R,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3S,5S,8R,9R,10R,13R,14S,17R)-17-[(1S)-1,5-dimethylhexyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one is a complex organic molecule. It belongs to the class of steroids, which are characterized by their cyclopenta[a]phenanthrene ring structure. This compound is notable for its intricate stereochemistry, with multiple chiral centers contributing to its three-dimensional conformation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S,8R,9R,10R,13R,14S,17R)-17-[(1S)-1,5-dimethylhexyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one typically involves multi-step organic synthesis. Key steps include the formation of the cyclopenta[a]phenanthrene core, introduction of the hydroxy group at position 3, and the attachment of the 1,5-dimethylhexyl side chain at position 17. Reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain the purity and yield of the final product. Purification steps such as crystallization, distillation, and chromatography are commonly employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group at position 3 can undergo oxidation to form a ketone.
Reduction: The ketone at position 6 can be reduced to a secondary alcohol.
Substitution: Halogenation reactions can occur at various positions on the cyclopenta[a]phenanthrene ring.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products
Oxidation: Formation of a ketone at position 3.
Reduction: Formation of a secondary alcohol at position 6.
Substitution: Introduction of halogen atoms at various positions on the ring structure.
Scientific Research Applications
Chemistry
This compound is used as a precursor in the synthesis of more complex steroidal molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in cellular signaling pathways. Its interaction with various receptors and enzymes is of particular interest.
Medicine
The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialized chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S,5S,8R,9R,10R,13R,14S,17R)-17-[(1S)-1,5-dimethylhexyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one involves its interaction with specific molecular targets, such as nuclear receptors and enzymes. The compound binds to these targets, altering their activity and modulating downstream signaling pathways. This can result in changes in gene expression, protein synthesis, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: Shares the cyclopenta[a]phenanthrene core structure but differs in side chain and functional groups.
Testosterone: Another steroid with a similar core structure but different functional groups and biological activity.
Estradiol: A steroid hormone with a similar ring structure but distinct functional groups and physiological effects.
Uniqueness
The uniqueness of (3S,5S,8R,9R,10R,13R,14S,17R)-17-[(1S)-1,5-dimethylhexyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one lies in its specific stereochemistry and functional groups. These features confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C27H46O2 |
|---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(3S,5S,8R,9R,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19-,20+,21+,22-,23+,24+,26+,27+/m0/s1 |
InChI Key |
JQMQKOQOLPGBBE-DKOXPQNCSA-N |
Isomeric SMILES |
C[C@@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@@H]2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane](/img/structure/B14746729.png)
![Benzo[e]indeno[2,1-b]azepine](/img/structure/B14746730.png)

![(3S,5S)-[6]-Gingerdiol](/img/structure/B14746741.png)
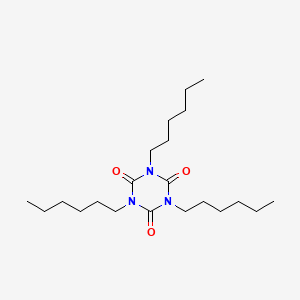
![Naphtho[1,2-D][1,2]oxazole](/img/structure/B14746756.png)
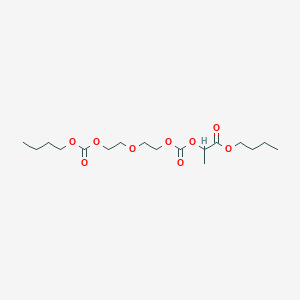
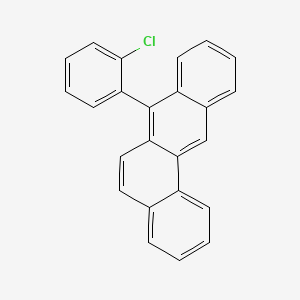
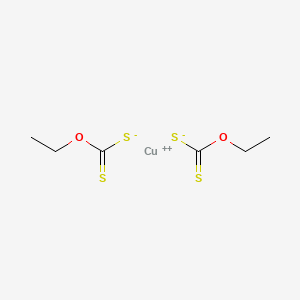
![6-Benzyl-5-[3-(phenylamino)propyl]pyrimidine-2,4-diamine](/img/structure/B14746784.png)
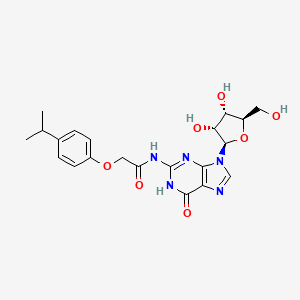
![(1S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B14746815.png)
